molecular formula C23H22ClN3O2S B2354603 N1-(3-chlorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 898424-72-1

N1-(3-chlorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2354603
CAS No.: 898424-72-1
M. Wt: 439.96
InChI Key: FFJFHAQERBODEW-UHFFFAOYSA-N
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Description

N1-(3-chlorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H22ClN3O2S and its molecular weight is 439.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization for Medicinal Applications

Research has been conducted on the synthesis and characterization of compounds with structural similarities, aiming at discovering their potential as antimicrobial agents. For instance, new quinazolines have been synthesized and evaluated for their antibacterial and antifungal activities, highlighting the methodological advancements in creating compounds with potential therapeutic uses (Desai et al., 2007).

Potential Anticancer Agents

Another area of application involves the synthesis of novel compounds as potential anticancer agents. Research has demonstrated the design and synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, evaluated for antitumor activities against various cancer cell lines, showcasing promising results in the development of new anticancer drugs (Fang et al., 2016).

Exploring Neuropharmacological Applications

The investigation into the neuropharmacological effects of compounds related to the queried structure has been noted. For example, studies on orexin receptors, which play a crucial role in the regulation of sleep and wakefulness, involved compounds that share structural features, indicating potential applications in sleep disorders and the modulation of wakefulness (Dugovic et al., 2009).

Development of Atypical Antidepressants

Research into the synthesis of novel compounds for their potential use as atypical antidepressants has also been conducted. Molecular modeling and pharmacological evaluations of certain isoquinoline derivatives indicated significant activity in animal models of depression, suggesting their viability as new treatments for mood disorders (Griffith et al., 1984).

Optoelectronic and Nonlinear Properties

The exploration of optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, through a DFT approach, illustrates the scientific interest in understanding the physical properties of such compounds for potential applications in material science and electronic devices (Irfan et al., 2020).

Properties

IUPAC Name

N'-(3-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O2S/c24-18-7-3-8-19(13-18)26-23(29)22(28)25-14-20(21-9-4-12-30-21)27-11-10-16-5-1-2-6-17(16)15-27/h1-9,12-13,20H,10-11,14-15H2,(H,25,28)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJFHAQERBODEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC(=CC=C3)Cl)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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